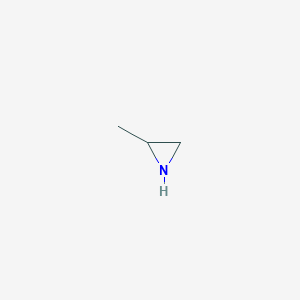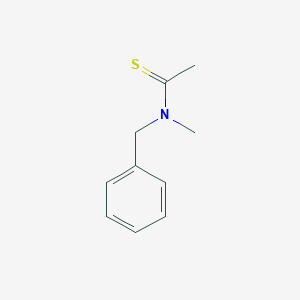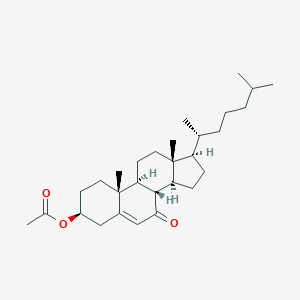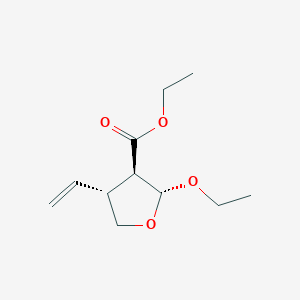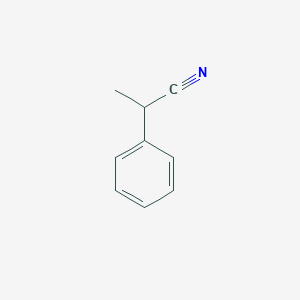
2-Phenylpropanenitrile
概述
描述
2-Phenylpropanenitrile, also known as alpha-methylphenylacetonitrile, is an organic compound with the molecular formula C9H9N. It is a colorless to pale yellow liquid with a faint aromatic odor. This compound is used as an intermediate in organic synthesis and has applications in the pharmaceutical, fragrance, and agricultural industries .
准备方法
Synthetic Routes and Reaction Conditions
2-Phenylpropanenitrile can be synthesized through several methods. One common method involves the reaction of benzyl cyanide with dimethyl carbonate in the presence of a base such as sodium methoxide. The reaction is typically carried out at elevated temperatures (160-200°C) and under pressure (2±0.2 MPa) for several hours. After the reaction, the product is purified through distillation .
Another method involves the reaction of benzyl cyanide with dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction is conducted at high temperatures (100-300°C) and under pressure (0.5-6 MPa) for several hours. The product is then purified through high-vacuum rectification .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using the methods mentioned above. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product .
化学反应分析
Types of Reactions
2-Phenylpropanenitrile undergoes various chemical reactions, including:
Hydrolysis: In the presence of acidic or basic conditions, this compound can be hydrolyzed to form 2-Phenylpropionic acid.
Grignard Reaction: Reaction with Grignard reagents can produce ketones or other substituted products.
Common Reagents and Conditions
Hydrolysis: Typically performed with hydrochloric acid or sodium hydroxide under reflux conditions.
Reduction: Lithium aluminum hydride is commonly used as the reducing agent, often in anhydrous ether or tetrahydrofuran.
Grignard Reaction: Grignard reagents such as methylmagnesium bromide are used in anhydrous conditions, often in diethyl ether or tetrahydrofuran.
Major Products
Hydrolysis: 2-Phenylpropionic acid.
Reduction: 2-Phenylpropanamine.
Grignard Reaction: Various ketones and substituted products depending on the Grignard reagent used.
科学研究应用
2-Phenylpropanenitrile is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals
Biology: Used in the study of enzyme-catalyzed reactions and metabolic pathways involving nitriles.
Medicine: As a precursor in the synthesis of drugs and active pharmaceutical ingredients
Industry: Utilized in the production of fragrances and flavoring agents
作用机制
The mechanism of action of 2-Phenylpropanenitrile involves its reactivity as a nitrile compound. Nitriles are known to undergo nucleophilic addition reactions, where the carbon-nitrogen triple bond is attacked by nucleophiles. This reactivity is exploited in various synthetic pathways to produce a wide range of products .
相似化合物的比较
Similar Compounds
Benzyl Cyanide: Similar in structure but lacks the alpha-methyl group.
2-Phenylpropionic Acid: The hydrolysis product of 2-Phenylpropanenitrile.
2-Phenylpropanamine: The reduction product of this compound.
Uniqueness
This compound is unique due to its alpha-methyl group, which influences its reactivity and the types of products it can form. This structural feature makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and fragrance industries .
属性
IUPAC Name |
2-phenylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVAOLENBKNECGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870913 | |
| Record name | Benzeneacetonitrile, .alpha.-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823-91-2 | |
| Record name | 2-Phenylpropionitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1823-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenylpropionitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001823912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenylpropanenitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37485 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenylpropanenitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11264 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneacetonitrile, .alpha.-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetonitrile, .alpha.-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylpropiononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.777 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details

















Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-phenylpropanenitrile behave as a reagent in organic synthesis?
A1: this compound can act as an electrophilic cyanide source for synthesizing molecules with nitrile-bearing quaternary centers. This process, termed "transnitrilation", relies on an equilibrium-driven reaction where the thermodynamically favored product is formed. This method is particularly useful for gem-difunctionalization of alkyl lithium reagents. []
Q2: Can you explain the role of this compound in oxidative nucleophilic substitution reactions?
A2: this compound, when treated with a strong base, forms a tertiary carbanion. This carbanion can then add to heterocyclic nitroarenes. The resulting adduct can be oxidized by an oxidizing agent like potassium permanganate (KMnO4) to yield products of oxidative nucleophilic substitution of hydrogen (ONSH). This reaction pathway offers a method to functionalize heterocyclic nitroarenes. [, ]
Q3: Are there any studies exploring the interaction of this compound with transition metal complexes?
A3: Yes, research demonstrates that this compound can undergo [, ]-addition reactions with specific rhenium PNP pincer complexes. This interaction highlights the ability of such complexes to activate the nitrile group in this compound, leading to the formation of ketimido complexes. Interestingly, this activation process is reversible, showcasing the potential for catalytic applications. []
Q4: What is the significance of the reversible nature of the reaction between this compound and the rhenium complex?
A4: The reversibility of this reaction is crucial as it allows for the development of catalytic cycles. For instance, the rhenium complex mentioned in the research was successfully employed as a catalyst in Michael addition reactions, where this compound acts as a reactant. This highlights the potential of using this compound in catalytic systems for various organic transformations. []
Q5: What spectroscopic techniques are useful for characterizing this compound and its derivatives?
A5: Both 1H and 13C NMR spectroscopy are valuable tools for characterizing this compound derivatives, especially for analyzing the products formed after its reactions, like substituted 5-methyl-3,5-diphenylimidazolidin-2,4-diones. These techniques help determine the structure and confirm the success of the synthetic procedures. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

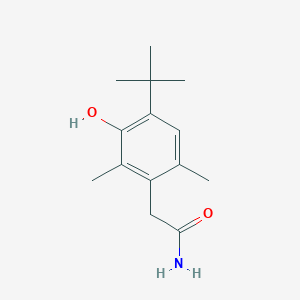

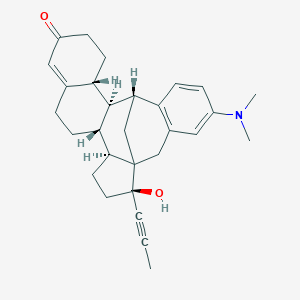
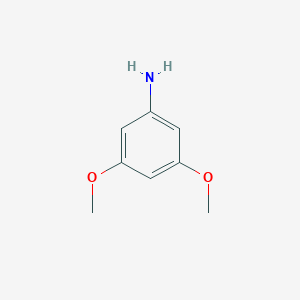

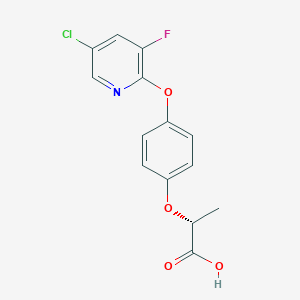
![2-[(1S)-2-[(2-methylpropan-2-yl)oxy]-2-oxo-1-(phenylmethoxycarbonylamino)ethyl]pent-4-enoic acid](/img/structure/B133171.png)
